2-Methyl-2-piperidin-1-ylpropanenitrile

描述

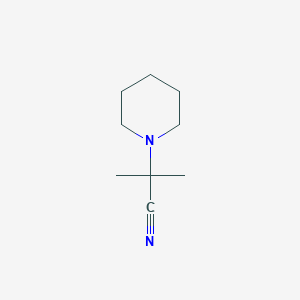

2-Methyl-2-piperidin-1-ylpropanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It is also known by other names, including alpha,alpha-Dimethyl-1-piperidineacetonitrile and 1-(1-cyano-1-methylethyl)-piperidine. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .

准备方法

The synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile involves several steps. One common method includes the reaction of piperidine with a suitable nitrile compound under controlled conditions. The reaction typically requires a catalyst, such as an iron complex, and a reducing agent like phenylsilane to promote the formation and reduction of the imine intermediate, followed by cyclization to form the piperidine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

化学反应分析

2-Methyl-2-piperidin-1-ylpropanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines, ketones, and amines .

科学研究应用

2-Methyl-2-piperidin-1-ylpropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

作用机制

The mechanism of action of 2-Methyl-2-piperidin-1-ylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

2-Methyl-2-piperidin-1-ylpropanenitrile can be compared with other piperidine derivatives, such as:

2,5-Disubstituted piperidines: These compounds have similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Piperidinones: These compounds contain a carbonyl group within the piperidine ring, which can significantly alter their reactivity and biological activity.

Spiropiperidines: These compounds have a spirocyclic structure, which can impart unique steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and interactions with biological targets .

生物活性

2-Methyl-2-piperidin-1-ylpropanenitrile, also known as alpha,alpha-Dimethyl-1-piperidineacetonitrile, is a compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It belongs to the piperidine family, which is significant in pharmaceutical chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

The compound is characterized by its nitrile group and piperidine structure, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of piperidine with suitable nitrile compounds under controlled conditions, often requiring catalysts such as iron complexes and reducing agents like phenylsilane.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For example, in vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results in inhibiting cancer cell proliferation in several types of cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Cell cycle arrest (G1 phase) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound acts as a ligand for various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer progression or bacterial metabolism, leading to reduced cell viability.

Case Studies

Several case studies have highlighted the compound's potential:

- Antimicrobial Study : In a comparative study involving multiple piperidine derivatives, this compound exhibited superior antimicrobial activity compared to other derivatives tested at similar concentrations.

- Cancer Research : A study investigating the effects on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-2-piperidin-1-ylpropanenitrile in laboratory settings?

- Answer :

- Respiratory Protection : Use P95 (US) or P1 (EU EN 143) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .

- Gloves : Select impermeable materials with resistance to degradation, though specific recommendations are lacking due to insufficient testing .

- First Aid : Immediately rinse eyes with water for several minutes; remove contaminated clothing and wash skin thoroughly .

- Hazard Classification : Classified as a flammable liquid (GHS02) and severe eye irritant (GHS07) .

Q. How can researchers characterize this compound and its derivatives?

- Answer :

- Spectroscopic Techniques : Use and NMR to confirm structural integrity, particularly for reaction products (e.g., substituted imidazolidinones) .

- Chromatography : Employ HPLC or GC-MS to assess purity and reaction efficiency, especially when optimizing synthetic routes .

- LogP Analysis : Determine partition coefficients to predict solubility and bioavailability .

Q. What are the key considerations for synthesizing this compound?

- Answer :

- Reaction Conditions : Optimize temperature (e.g., 60–80°C) and pressure to maximize yield. Catalysts like cesium carbonate improve efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitution steps .

- Purification : Use recrystallization or column chromatography to isolate high-purity products .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

- Answer :

- Data Validation : Cross-reference acute toxicity studies (e.g., LD values) with in vitro assays (e.g., Ames test for mutagenicity) .

- Dose-Response Analysis : Conduct tiered testing in model organisms to clarify thresholds for carcinogenicity (IARC/OSHA classifications) .

- Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450 interactions) to identify toxic intermediates .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Answer :

Q. How does structural modification of this compound influence its biological activity?

- Answer :

- Pyridine vs. Piperidine Substitution : Pyridine derivatives (e.g., 2-Methyl-2-(pyridin-4-yl)propanenitrile) show enhanced antimicrobial activity due to increased electron-withdrawing effects .

- Steric Effects : Bulky substituents reduce BBB permeability but improve target specificity in CNS drug candidates .

- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. What analytical methods address stability challenges in long-term storage of this compound?

- Answer :

- Stability Testing : Monitor decomposition via accelerated aging studies (40°C/75% RH) and HPLC analysis .

- Storage Conditions : Store under inert gas (N) at –20°C to prevent hydrolysis or oxidation .

- Degradation Products : Identify byproducts (e.g., piperidine oxides) using LC-MS/MS .

Q. Methodological Notes

- Contradictory Data Resolution : Prioritize peer-reviewed studies over vendor-provided SDS sheets for toxicity assessments .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to minimize batch-to-batch variability .

属性

IUPAC Name |

2-methyl-2-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSJLBUPRRXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302328 | |

| Record name | 1-(1-cyano-1-methylethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-41-8 | |

| Record name | α,α-Dimethyl-1-piperidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150245 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150245 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-cyano-1-methylethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。